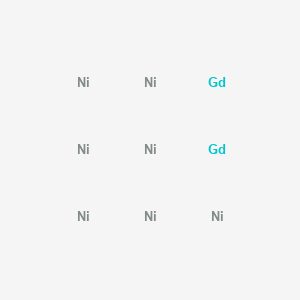
Gadolinium--nickel (2/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–nickel (2/7) is an intermetallic compound composed of gadolinium and nickel in a 2:7 ratio This compound is of significant interest due to its unique magnetic, structural, and optical properties Gadolinium, a rare earth element, is known for its high magnetic moment, while nickel is a transition metal with excellent magnetic and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium–nickel (2/7) can be synthesized using several methods, including solid-state reactions, co-precipitation, and sol-gel techniques. One common method involves the solid-state reaction of gadolinium and nickel powders at high temperatures. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures ranging from 800°C to 1200°C for several hours to ensure complete reaction and formation of the desired compound.
Another method involves the co-precipitation of gadolinium and nickel salts from an aqueous solution, followed by calcination at high temperatures. This method allows for better control over the stoichiometry and particle size of the resulting compound.
Industrial Production Methods: In industrial settings, gadolinium–nickel (2/7) can be produced using high-temperature arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure the formation of the desired intermetallic compound.
Chemical Reactions Analysis
Types of Reactions: Gadolinium–nickel (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly susceptible to oxidation due to the presence of gadolinium, which readily forms oxides.
Common Reagents and Conditions: Oxidation reactions typically involve exposure to oxygen or air at elevated temperatures. Reduction reactions can be carried out using hydrogen gas or other reducing agents, such as sodium borohydride. Substitution reactions may involve the replacement of gadolinium or nickel atoms with other metal atoms, such as iron or cobalt, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gadolinium–nickel (2/7) results in the formation of gadolinium oxide and nickel oxide. Reduction reactions may yield elemental gadolinium and nickel, while substitution reactions can produce various intermetallic compounds with different properties.
Scientific Research Applications
Gadolinium–nickel (2/7) has a wide range of scientific research applications due to its unique properties. In materials science, it is used to study magnetic and structural properties of intermetallic compounds. The compound’s high magnetic moment makes it suitable for applications in magnetic storage devices, sensors, and actuators.
In the field of electronics, gadolinium–nickel (2/7) is used in the development of advanced electronic components, such as magnetic random-access memory (MRAM) and spintronic devices. Its catalytic properties also make it useful in various chemical reactions, including hydrogenation and dehydrogenation processes.
In medicine, gadolinium–nickel (2/7) is being explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. The compound’s magnetic properties can enhance the contrast of MRI images, while its biocompatibility and ability to be functionalized with various ligands make it suitable for targeted drug delivery.
Mechanism of Action
The mechanism of action of gadolinium–nickel (2/7) depends on its specific application. In magnetic applications, the compound’s high magnetic moment and anisotropy contribute to its effectiveness in magnetic storage and sensing devices. The interaction between gadolinium and nickel atoms results in strong magnetic coupling, which enhances the overall magnetic properties of the compound.
In catalytic applications, the compound’s surface properties and electronic structure play a crucial role in its catalytic activity. The presence of gadolinium can modify the electronic structure of nickel, enhancing its ability to adsorb and activate reactant molecules. This results in improved catalytic performance in various chemical reactions.
Comparison with Similar Compounds
Gadolinium–nickel (2/7) can be compared with other similar intermetallic compounds, such as gadolinium–cobalt (2/7) and gadolinium–iron (2/7). While all these compounds exhibit unique magnetic properties, gadolinium–nickel (2/7) stands out due to its higher magnetic moment and better thermal stability.
List of Similar Compounds:- Gadolinium–cobalt (2/7)
- Gadolinium–iron (2/7)
- Gadolinium–manganese (2/7)
- Gadolinium–chromium (2/7)
Properties
CAS No. |
12024-84-9 |
|---|---|
Molecular Formula |
Gd2Ni7 |
Molecular Weight |
725.4 g/mol |
IUPAC Name |
gadolinium;nickel |
InChI |
InChI=1S/2Gd.7Ni |
InChI Key |
PUEGYZREEXOVDS-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
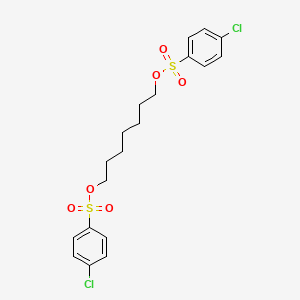
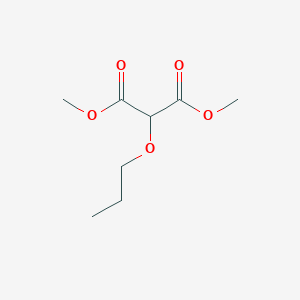


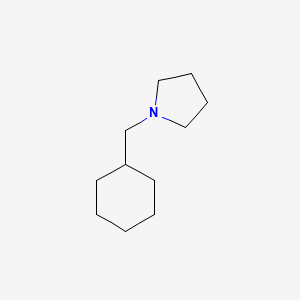
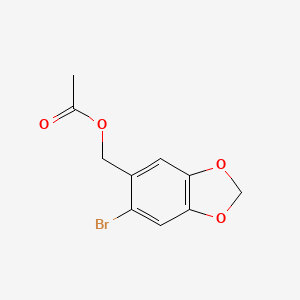
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
